Adenylyl cyclase type 2 agonist-1

Adenylyl Cyclase 2 Agonist Potency Comparison Forskolin

Adenylyl cyclase type 2 agonist-1 (Compound 73) is the first reported selective agonist of AC2, enabling researchers to dissect AC2-specific signaling without the confounding effects of non-selective activators like Forskolin. This chemical probe is essential for studying IL-6 regulation in respiratory disease models (asthma, COPD) and for validating AC2 as a drug target. Use alone or with AC2 inhibitors for gain- and loss-of-function experiments. For research use only; not for human administration.

Molecular Formula C27H17BrClNO5
Molecular Weight 550.8 g/mol
Cat. No. B10861845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylyl cyclase type 2 agonist-1
Molecular FormulaC27H17BrClNO5
Molecular Weight550.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br
InChIInChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1
InChIKeyHVCLMGZGIMRDRV-LPOKKUQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenylyl Cyclase Type 2 Agonist-1: A Potent and Selective AC2 Activator for Respiratory Disease Research


Adenylyl cyclase type 2 agonist-1 (also known as Compound 73, CAS 2414908-52-2) is a synthetic small-molecule agonist of adenylyl cyclase type 2 (AC2). AC2 is one of nine membrane-bound adenylyl cyclase isoforms that catalyze the conversion of ATP to the second messenger cAMP [1]. This compound represents the first reported AC2-selective agonist [2], discovered through a rational virtual screening and structure-activity relationship (SAR) campaign [3], and is primarily intended as a chemical probe for investigating AC2-mediated signaling pathways in inflammation and respiratory biology .

Why Pan-AC Activators Cannot Substitute for Adenylyl Cyclase Type 2 Agonist-1 in Target-Specific Studies


Generic adenylyl cyclase activators like Forskolin non-selectively stimulate most AC isoforms (AC1-8) [1], leading to broad cAMP elevation that masks isoform-specific physiological roles. This lack of selectivity is a critical limitation for dissecting AC2-mediated pathways in respiratory and inflammatory diseases, where AC2 has been genetically linked to bronchial smooth muscle function and IL-6 regulation [2]. Furthermore, alternative AC2-targeting tools such as NKY80 (a weak inhibitor) or CB7833407 (an AC2 inhibitor) exhibit opposing functional effects, precluding their use as substitutes for agonism studies [3]. Adenylyl cyclase type 2 agonist-1 addresses this gap by providing the first tool for selectively activating AC2, enabling unambiguous investigation of AC2-specific signaling without confounding contributions from other AC isoforms .

Quantitative Differentiation of Adenylyl Cyclase Type 2 Agonist-1: Head-to-Head Potency and Functional Selectivity Evidence


160-Fold Superior Potency Compared to the Standard Pan-AC Activator Forskolin

Adenylyl cyclase type 2 agonist-1 (Compound 73) exhibits an EC50 of 90 nM for activating human AC2 expressed in HEK293 cells, which represents a 160-fold increase in potency compared to the widely used pan-AC activator Forskolin under the same assay conditions [1].

Adenylyl Cyclase 2 Agonist Potency Comparison Forskolin cAMP Assay

Isoform Selectivity: AC2 Activation with Minimal Off-Target AC Isoform Stimulation

Unlike the non-selective Forskolin, which activates AC1, AC2, and AC5 with varying potencies [1], Adenylyl cyclase type 2 agonist-1 was designed and confirmed to selectively activate AC2. While detailed selectivity profiles against all nine isoforms are not fully published, the SAR campaign explicitly targeted AC2 selectivity, and the compound's primary characterization demonstrates potent and selective AC2 activation [2].

Adenylyl Cyclase 2 Isoform Selectivity AC1 AC5 cAMP

Functional Consequence: IL-6 Inhibition in a Cellular Inflammation Model

Adenylyl cyclase type 2 agonist-1 inhibits the expression of Interleukin-6 (IL-6), a key pro-inflammatory cytokine implicated in respiratory diseases such as asthma and COPD [1]. This functional effect distinguishes it from a simple cAMP-elevating agent, demonstrating a relevant downstream biological consequence of selective AC2 activation.

Interleukin-6 Inflammation Respiratory Disease Adenylyl Cyclase 2

Rational Discovery: First-in-Class AC2 Agonist from a Rigorous Virtual Screening Campaign

Adenylyl cyclase type 2 agonist-1 is the product of a systematic virtual screening and medicinal chemistry optimization effort. Starting from a hit compound (Compound 8) with an EC50 of 8.10 µM on hAC2 [1], SAR-guided optimization yielded Compound 73 with a 90-fold improvement in potency [2]. This rational design process contrasts sharply with serendipitous discoveries and provides a well-characterized chemical starting point for further probe development.

Virtual Screening Drug Discovery Structure-Activity Relationship Chemical Probe

Validated Application Scenarios for Adenylyl Cyclase Type 2 Agonist-1 in Inflammation and Respiratory Research


Dissecting AC2-Specific Signaling in Airway Smooth Muscle Relaxation

Researchers can use Adenylyl cyclase type 2 agonist-1 to selectively activate AC2 in primary human airway smooth muscle (HASM) cells or precision-cut lung slices. By comparing cAMP production, protein kinase A (PKA) activation, and downstream relaxation responses to this compound versus the non-selective Forskolin, scientists can unequivocally attribute observed effects to AC2. This is particularly relevant given the genetic evidence linking AC2 to bronchial smooth muscle function [1].

Evaluating IL-6-Mediated Inflammatory Pathways in Respiratory Disease Models

This compound is a critical tool for studying the link between AC2 activation and IL-6 suppression in cellular models of asthma or COPD. Researchers can treat relevant lung epithelial or immune cells with Adenylyl cyclase type 2 agonist-1 and quantify IL-6 expression (mRNA/protein) to confirm target engagement and functional outcome [1]. This provides a more direct approach than using Forskolin, which may confound results due to its broad AC activation profile.

Chemical Probe Validation and Target Engagement Studies for AC2 Biology

As the first reported AC2-selective agonist [1], this compound serves as an essential chemical probe for validating AC2 as a drug target in various inflammatory and respiratory contexts. Its use in combination with genetic knockdown (siRNA) or knockout models can provide robust evidence for AC2-mediated phenotypes, establishing a strong foundation for drug discovery programs targeting this isoform [1].

Comparative Pharmacology Studies with AC2 Inhibitors (e.g., CB7833407)

Adenylyl cyclase type 2 agonist-1 can be paired with emerging AC2 inhibitors, such as CB7833407 [2], to perform complementary gain- and loss-of-function experiments. This dual pharmacological approach allows researchers to rigorously interrogate the role of AC2 in complex signaling networks, offering a level of control unattainable with non-selective AC modulators alone.

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